

Incompatibilities of iron(III) perchlorate hydrate with other chemicals

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Compound of Interest

Compound Name: *Iron(III) perchlorate hydrate*

Cat. No.: *B098410*

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Technical Support Center: Iron(III) Perchlorate Hydrate

This guide provides essential information regarding the safe handling and potential incompatibilities of **iron(III) perchlorate hydrate** for researchers, scientists, and drug development professionals. Please consult this guide before using this chemical in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **iron(III) perchlorate hydrate**?

A1: **Iron(III) perchlorate hydrate** is a strong oxidizer and may intensify fires.^{[1][2][3]} It is also classified as a skin and eye irritant and may cause respiratory irritation.^{[1][2][4]} As a perchlorate salt, it can undergo violent reactions when mixed with combustible materials.^[5] It is also hygroscopic, meaning it readily absorbs moisture from the air.^{[1][3][4][6]}

Q2: Which types of chemicals are incompatible with **iron(III) perchlorate hydrate**?

A2: You must avoid mixing **iron(III) perchlorate hydrate** with the following:

- Combustible materials: Contact with materials like wood, paper, oil, and clothing may cause fire.^{[1][3]}

- Organic compounds: Most mixtures of perchlorates with organic compounds are reactive and potentially explosive.[7][8]
- Reducing agents: Strong reducing agents are incompatible and can lead to hazardous reactions.[1][3]
- Acetonitrile: While used as a solvent in some syntheses, the preparation of the iron(III) perchlorate-acetonitrile complex is described as risky and must be done in an efficient hood.

Q3: Is it safe to heat **iron(III) perchlorate hydrate**?

A3: No, you should avoid excess heat when working with **iron(III) perchlorate hydrate**. [1] It should be kept away from heat, sparks, open flames, and other ignition sources. [1][2][4] Its oxidizing properties can substantially raise the burning rate of combustible substances or cause them to ignite upon contact.

Q4: What happens if **iron(III) perchlorate hydrate** is mixed with dimethyl sulfoxide (DMSO)?

A4: While specific studies on the direct mixture of **iron(III) perchlorate hydrate** and DMSO were not found in the provided results, extreme caution is warranted. Perchlorates are known to form explosive products with some organic compounds, and DMSO is a reactive organic solvent. For instance, the aqueous iron(IV) ion, a related species, is known to react rapidly with DMSO in an oxidation reaction. [9] Given the strong oxidizing nature of the perchlorate anion, mixing it with DMSO could lead to a violent, uncontrolled oxidation reaction.

Q5: How should I store **iron(III) perchlorate hydrate**?

A5: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place. [4] It should be stored under an inert atmosphere to protect it from moisture, as it is hygroscopic. [1] [4] Crucially, do not store it near combustible materials. [4]

Troubleshooting Guide

Problem 1: I observed a sudden temperature increase (exotherm) and/or gas evolution after mixing **iron(III) perchlorate hydrate** with an organic solvent/reagent.

- **Immediate Action:** This is a sign of a potentially dangerous, uncontrolled reaction. If it is safe to do so, immediately move away from the reaction vessel and evacuate the area. Activate any emergency safety protocols, such as using a fume hood sash as a blast shield. Alert your supervisor and safety officer.
- **Probable Cause:** You have likely created an unstable mixture. Iron(III) perchlorate is a strong oxidizer, and its contact with organic or combustible materials can lead to rapid decomposition or fire.^{[1][3]} Most mixtures of perchlorates with organic compounds are reactive.^{[7][8]}
- **Prevention:** Always conduct a thorough literature search and risk assessment before mixing **iron(III) perchlorate hydrate** with any new substance, especially organic compounds and reducing agents.^[1] Start with very small-scale tests behind a blast shield.

Problem 2: The **iron(III) perchlorate hydrate** has changed color or appears wet and clumped in its storage container.

- **Probable Cause:** The material is hygroscopic, meaning it has absorbed moisture from the air.^{[1][4][6]} This can affect its reactivity and purity.
- **Solution:** Ensure the container is always tightly sealed when not in use.^[4] Store the container in a desiccator or a controlled inert atmosphere to minimize moisture exposure.^[1]^[4] If the material is visibly wet, its use may lead to unpredictable results in moisture-sensitive reactions.

Quantitative Data Summary

While specific kinetic or thermodynamic data on incompatibilities are not readily available, the following classifications provide a quantitative measure of the hazard.

Parameter	Value	Source
GHS Classification	Oxidizing Solids, Category 2 (H272: May intensify fire; oxidizer)	[1][2]
Skin Irritation, Category 2 (H315: Causes skin irritation)	[1][2]	
Eye Irritation, Category 2A (H319: Causes serious eye irritation)	[1][2]	
Specific target organ toxicity — single exposure, Category 3 (H335: May cause respiratory irritation)	[1][2]	
Transport Information	UN Number: 1481	[7]
Proper Shipping Name: PERCHLORATES, INORGANIC, N.O.S.	[3]	
Hazard Class: 5.1 (Oxidizer)	[3]	
Packing Group: II	[3]	

Representative Experimental Protocol

Title: Iron(III) Perchlorate Catalyzed Synthesis of α -Carbonyl Furans

Objective: To synthesize a furan derivative via a one-pot cyclization reaction using **iron(III) perchlorate hydrate** as a catalyst, as demonstrated in related literature.[10]

Materials:

- **Iron(III) perchlorate hydrate** ($\text{Fe}(\text{ClO}_4)_3 \cdot x\text{H}_2\text{O}$)
- Starting Aldehyde/Ketone

- Starting Alkyne
- Acetonitrile (CH₃CN), anhydrous
- Deionized Water
- Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate

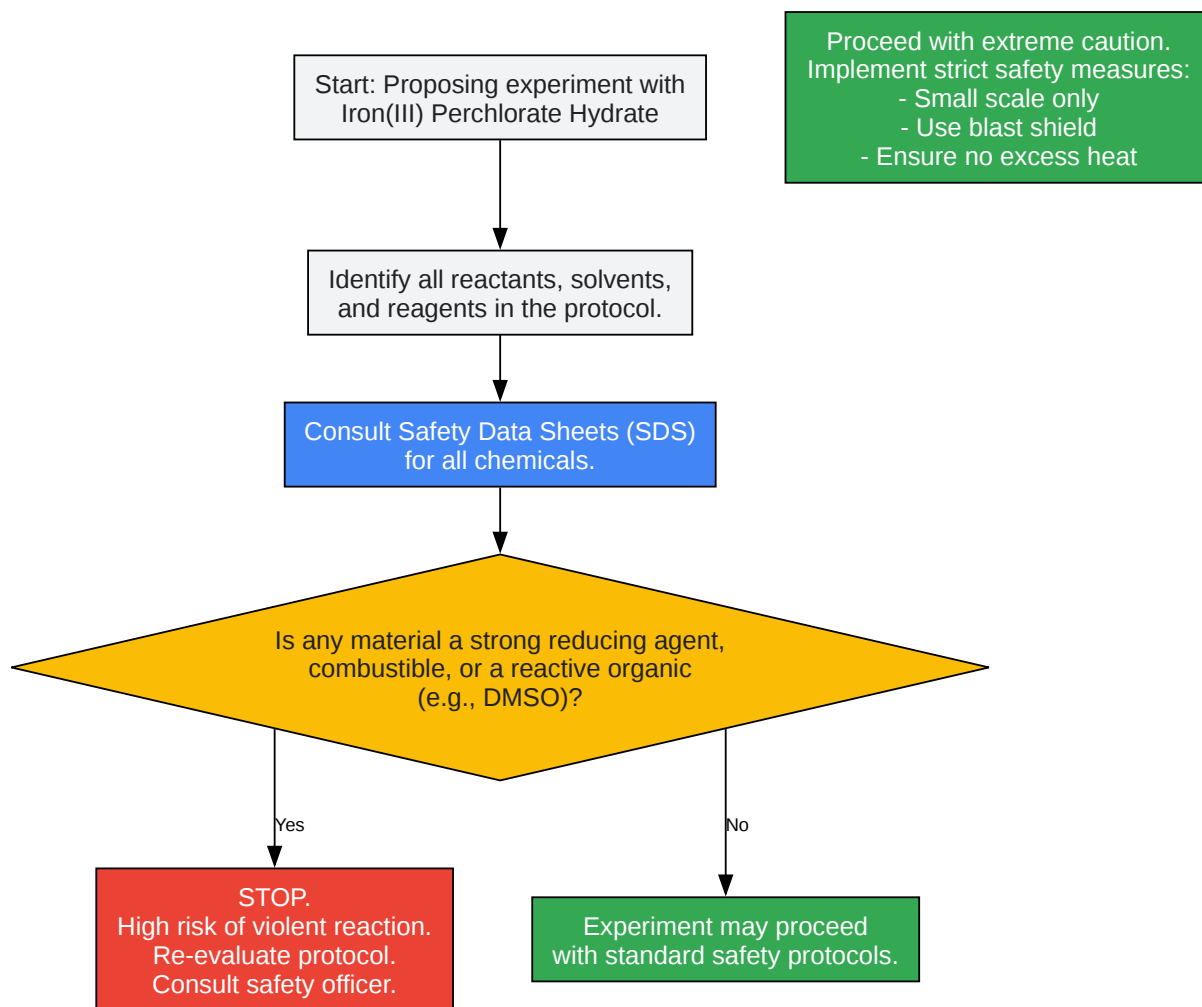
Procedure:

- **Reaction Setup:** In a fume hood, add the starting aldehyde/ketone (1.0 mmol) and alkyne (1.2 mmol) to a round-bottom flask equipped with a magnetic stir bar.
- **Solvent Addition:** Add 5 mL of anhydrous acetonitrile to the flask and stir the mixture until all solids are dissolved.
- **Catalyst Addition:** Carefully add **iron(III) perchlorate hydrate** (0.1 mmol, 10 mol%) to the reaction mixture. Caution: This is a strong oxidizer; avoid contact with combustible materials. [\[1\]](#)[\[3\]](#)
- **Reaction:** Stir the reaction mixture at room temperature for 4 hours, monitoring progress with Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by adding 10 mL of deionized water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product via column chromatography to yield the desired α -carbonyl furan.

Visualizations

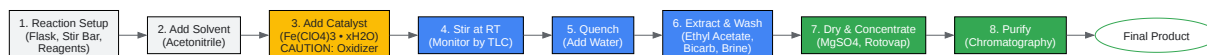
Logical Workflow: Handling Potential Incompatibilities



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Caption: Decision workflow for assessing the risks of chemical incompatibilities.

Experimental Workflow: Catalyst-Based Synthesis



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